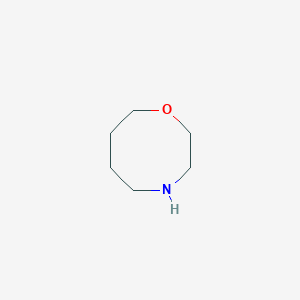

1,4-Oxazocane

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4741-36-0 |

|---|---|

Molekularformel |

C6H13NO |

Molekulargewicht |

115.17 g/mol |

IUPAC-Name |

1,4-oxazocane |

InChI |

InChI=1S/C6H13NO/c1-2-5-8-6-4-7-3-1/h7H,1-6H2 |

InChI-Schlüssel |

NZBVQPIZDGSDNN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCOCCNC1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for the Construction of 1,4 Oxazocane Ring Systems

Cyclization Approaches to the 1,4-Oxazocane Core

Intramolecular reactions are a cornerstone in the synthesis of cyclic compounds, including the 1,4-oxazocane system. By tethering the reacting functional groups within the same molecule, the probability of the desired ring-forming reaction is significantly increased.

The primary focus for constructing the 1,4-oxazocane ring is through intramolecular strategies, which can be broadly categorized by the type of catalyst or promoter used to facilitate the ring-closing reaction. These include transition metal-catalyzed reactions and base-induced cyclizations.

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and it has been effectively applied to the synthesis of complex polycyclic scaffolds and medium-sized rings. nih.govmdpi.com

A notable palladium-catalyzed strategy for the synthesis of medium-sized heterocycles involves the use of bromoallenes as allyl dication equivalents. nih.govlookchem.com This methodology has been successfully applied to the synthesis of bicyclic sulfamides containing seven- or eight-membered rings through a tandem cyclization process. nih.gov

The reaction is initiated by the oxidative addition of a palladium(0) catalyst to the bromoallene. The resulting allenylpalladium(II) species undergoes an intramolecular nucleophilic attack from a tethered nucleophile, such as a nitrogen or oxygen atom, onto the central carbon of the allene. This forms an (η³-allyl)palladium(II) intermediate. A subsequent intramolecular attack by a second nucleophile completes the cyclization, yielding the bicyclic product. lookchem.com The palladium-catalyzed reaction strongly favors the initial cyclization onto the central allenic carbon, which is crucial for the formation of larger rings. nih.gov

In a study on the synthesis of bicyclic sulfamides, bromoallenes bearing a sulfamide (B24259) group were subjected to palladium-catalyzed cyclization conditions. The reaction demonstrated high regioselectivity, leading to the formation of eight-membered rings. nih.gov

Table 1: Palladium-Catalyzed Cyclization of a Bromoallene Derivative

| Entry | Substrate | Catalyst | Base/Solvent | Product | Yield | Ref |

| 1 | Bromoallene with tethered sulfamide | Pd₂(dba)₃·CHCl₃, P(OPh)₃ | NaH / THF | 8-membered bicyclic sulfamide | 71% | nih.gov |

This table illustrates the conditions used for the synthesis of an 8-membered bicyclic sulfamide, demonstrating the viability of this method for constructing medium-sized rings.

This method holds significant potential for the synthesis of the 1,4-oxazocane ring system. A suitably designed acyclic precursor, containing a bromoallene and tethered oxygen and nitrogen nucleophiles at appropriate positions, could undergo a similar palladium-catalyzed tandem cyclization to afford the target 1,4-oxazocane core.

Palladium-catalyzed intramolecular N-arylation, a variant of the Buchwald-Hartwig amination, is a powerful method for constructing nitrogen-containing heterocyclic rings. beilstein-journals.org This reaction involves the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine within the same molecule. The strategy has been widely used to synthesize a variety of fused nitrogen-containing heterocycles. beilstein-journals.orgbeilstein-journals.org

The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. The resulting palladium(II) complex then undergoes reaction with the tethered amine, followed by reductive elimination to form the C-N bond and regenerate the catalyst. The choice of phosphine (B1218219) ligand is often critical for the success of the reaction. beilstein-journals.org For instance, the intramolecular C–H arylation of certain pyridine (B92270) derivatives to form fused heteroaromatic compounds showed significant yield improvement when triphenylphosphine (B44618) was used as a ligand for the palladium catalyst. beilstein-journals.org

While direct examples of 1,4-oxazocane synthesis via this method are not prevalent in the cited literature, the principle is readily applicable. An acyclic precursor containing an N-H moiety and an O-aryl halide (or vice versa), separated by a flexible three-carbon chain, could be cyclized under palladium catalysis to furnish the 1,4-oxazocane ring.

Table 2: Conditions for Palladium-Catalyzed Intramolecular C-N Coupling

| Catalyst System | Ligand | Base | Solvent | Temperature | Application | Ref |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 110 °C | Synthesis of fused pyridine derivatives | beilstein-journals.org |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | p-xylene | 125 °C | Synthesis of N-arylated carbazoles | beilstein-journals.org |

This table summarizes typical conditions for palladium-catalyzed intramolecular N-arylation reactions that could be adapted for 1,4-oxazocane synthesis.

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the construction of heterocyclic rings, including those containing oxygen and nitrogen atoms. rsc.orgnih.gov These methods often proceed under mild conditions and exhibit broad functional group tolerance.

One relevant example is the synthesis of 1,4-oxazepane (B1358080) derivatives, a seven-membered ring system structurally related to 1,4-oxazocane. rsc.org In this solid-phase synthesis, a homoserine derivative immobilized on a resin was N-alkylated. Subsequent cleavage from the resin under specific conditions led to the formation of the 1,4-oxazepane ring through intramolecular cyclization. rsc.org

Another powerful approach is the copper-catalyzed cascade cyclization. For instance, a microwave-assisted, copper(II)-catalyzed reaction of O/N-propargylated 2-hydroxy or 2-aminobenzaldehydes with o-phenylenediamines has been developed to synthesize fused seven-membered ring systems like imidazo[1,2-d] nih.govresearchgate.netoxazepines. documentsdelivered.com This process involves sequential imine formation, intramolecular cyclization, oxidation, and a final 7-exo-dig cyclization, demonstrating the capacity of copper catalysts to orchestrate complex transformations leading to medium-sized rings. documentsdelivered.com

Adapting these copper-catalyzed methodologies for the synthesis of 1,4-oxazocane would involve designing a linear substrate with an appropriate tether length between the reacting nucleophile (e.g., an alcohol or amine) and the electrophilic partner to favor an 8-endo or 8-exo cyclization pathway.

Base-induced or base-catalyzed intramolecular cyclizations represent a fundamental and widely used strategy for the synthesis of heterocycles. These reactions typically involve the deprotonation of a nucleophile, which then attacks an electrophilic center within the same molecule, leading to ring closure. This approach is often used to form ether or amine linkages, which are key features of the 1,4-oxazocane ring.

For example, the synthesis of imidazo-1,4-oxazinone derivatives has been achieved through a reaction sequence where the final ring-closing step is a base-mediated intramolecular substitution. nih.gov Similarly, base-catalyzed sequential reactions, such as 1,4-addition followed by intramolecular cyclization, have been employed to construct fused heterocyclic systems like benzofuro[3,2-b]pyridines using potassium carbonate as the catalyst. nih.gov

A classic example of this type of reaction is the Williamson ether synthesis, which can be applied in an intramolecular fashion. For the synthesis of a 1,4-oxazocane, a precursor such as N-(4-halobutyl)ethanolamine could be treated with a strong base. The base would deprotonate the hydroxyl group, generating an alkoxide that would then displace the intramolecular halide via an Sₙ2 reaction to form the eight-membered ring. The success of such a reaction is highly dependent on concentration (favoring intramolecular reaction at high dilution) and the specific base and solvent system used. mdpi.com

Table 3: Bases Used in Intramolecular Heterocyclization

| Base | Solvent | Application | Ref |

| K₂CO₃ | N/A | Synthesis of benzofuro[3,2-b]pyridines | nih.gov |

| t-BuOK | DMF | Synthesis of aza[3.1.0]bicycles | mdpi.com |

| NaH | Various | Synthesis of imidazo-1,4-oxazinones | nih.gov |

This table shows examples of bases used to promote intramolecular cyclization reactions.

Intramolecular Cyclization Strategies

Ring-Closing Metathesis (RCM) in Eight-Membered Ring Formation

Ring-closing metathesis (RCM) stands as a powerful and versatile tool in organic chemistry for the synthesis of unsaturated cyclic compounds, including medium-sized heterocycles. wikipedia.org This reaction involves the intramolecular metathesis of a diene, catalyzed by metal complexes, typically containing ruthenium or molybdenum, to form a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.org The removal of ethylene from the reaction mixture provides a strong thermodynamic driving force for the cyclization. organic-chemistry.org

The mechanism proceeds through a metal-alkylidene species that undergoes a [2+2] cycloaddition with a terminal alkene on the same molecule to form a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org Subsequent cycloelimination yields the cyclic product and regenerates a metal-alkylidene species that continues the catalytic cycle. wikipedia.org While RCM is most commonly used for synthesizing 5- to 7-membered rings, its application extends to the formation of macrocycles with up to 90 members. wikipedia.org The success of RCM in synthesizing nitrogen and oxygen-containing heterocycles makes it a theoretically viable, though less commonly documented, approach for the 1,4-oxazocane skeleton. wikipedia.orgrsc.org For instance, Mo-catalyzed asymmetric RCM has been successfully employed to create 5,7- and 5,8-bicyclic amides, demonstrating its utility in forming rings of similar size. researchgate.net

Table 1: Key Features of Ring-Closing Metathesis (RCM)

| Feature | Description |

|---|---|

| Reaction Type | Ring-forming reaction via intramolecular olefin metathesis. wikipedia.org |

| Common Catalysts | Grubbs' catalysts (Ruthenium-based), Schrock catalysts (Molybdenum-based). organic-chemistry.org |

| Key Intermediate | Metallacyclobutane. wikipedia.orgorganic-chemistry.org |

| Driving Force | Formation of volatile ethylene gas, which is removed from the reaction. organic-chemistry.org |

| Applicability | Synthesis of 5- to 30-membered rings and larger macrocycles. wikipedia.orgorganic-chemistry.org |

| Substrate Scope | Tolerates a wide variety of functional groups, with oxygen and nitrogen heterocycles being common targets. wikipedia.orgorganic-chemistry.org |

Formal Cycloaddition Reactions for 1,4-Oxazocane Formation

Formal cycloaddition reactions represent a highly efficient strategy for constructing cyclic systems by combining two or more unsaturated molecules. For the synthesis of eight-membered rings like 1,4-oxazocane, higher-order cycloadditions are particularly valuable.

The [5+3] formal cycloaddition is a powerful method for assembling eight-membered rings. This strategy involves the reaction of a five-atom component with a three-atom component. While various cycloaddition strategies have been developed for heterocycles, specific applications of [5+3] cycloadditions for the direct synthesis of the 1,4-oxazocane ring system are not as extensively documented as other methods like [4+4] cycloadditions.

Palladium-catalyzed formal cycloadditions have emerged as a prominent method for synthesizing medium-sized heterocyclic rings. researchgate.net Specifically, a palladium-catalyzed asymmetric formal [4+4]-cycloaddition has been developed for the highly enantioselective synthesis of oxazocine derivatives. nih.govresearchgate.net This reaction occurs between α,β-unsaturated imines and 1,2-disubstituted allylic carbonates, facilitated by a palladium catalyst and a specifically designed P-chiral PNP ligand known as MQ-Phos. nih.govresearchgate.net

The reaction proceeds under mild conditions and demonstrates excellent control over regioselectivity and enantioselectivity, affording a variety of eight-membered oxazocine compounds in moderate to excellent yields (up to 92%) and with high enantiomeric excess (up to 99% ee). nih.gov The choice of the MQ-Phos ligand is critical for achieving both high reactivity and stereocontrol. nih.govresearchgate.net The scope of the reaction is broad, tolerating various substituents on both the imine and the allyl carbonate components. researchgate.net For example, electron-donating and electron-withdrawing groups on the aryl ring of the α,β-unsaturated imine are well-tolerated. researchgate.net Similarly, different substitutions on the aryl group of the allylic carbonate influence the reaction's efficiency and stereoselectivity. nih.govresearchgate.net

Table 2: Palladium-Catalyzed [4+4]-Cycloaddition for Oxazocine Synthesis researchgate.net

| Entry | Imine Substituent (R¹) | Allyl Carbonate Substituent (R²) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Phenyl | Phenyl | 81 | 97 |

| 2 | 4-Methylphenyl | Phenyl | 78 | 97 |

| 3 | 4-Methoxyphenyl | Phenyl | 75 | 98 |

| 4 | 4-Fluorophenyl | Phenyl | 85 | 97 |

| 5 | 4-Chlorophenyl | Phenyl | 92 | 96 |

| 6 | 3-Chlorophenyl | Phenyl | 88 | 98 |

| 7 | 2-Chlorophenyl | Phenyl | 72 | 96 |

| 8 | Phenyl | 4-Methylphenyl | 83 | 98 |

| 9 | Phenyl | 4-Bromophenyl | 75 | 96 |

Reaction conditions: Imine (0.1 mmol), allyl carbonate (0.2 mmol), Pd₂(dba)₃ (5 mol%), MQPhos-1 (10 mol%), Cs₂CO₃ (2.0 equiv), toluene (B28343) (1 mL), 40 °C, 48 h.

Catalyst-Free Direct Cyclization Protocols for 1,4-Oxazocane-5,8-diones

The development of catalyst-free reactions is a significant goal in green chemistry, as it simplifies procedures and reduces waste. For the synthesis of 1,4-oxazocane derivatives, a notable catalyst-free method has been established.

A straightforward and efficient protocol for the synthesis of researchgate.netnih.govoxazocane-5,8-dione heterocycles has been achieved through the direct cyclization of 2-substituted aminoethanols with divinyl succinate. researchgate.net This method is notable for its simplicity, as it proceeds without the need for any catalysts or additives. researchgate.net The reaction effectively constructs the eight-membered ring, which incorporates both lactone (ester) and lactam (amide) functionalities. researchgate.net This approach provides a convenient and atom-economical route to a specific class of 1,4-oxazocane derivatives. researchgate.net

Table 3: Catalyst-Free Synthesis of researchgate.netnih.govOxazocane-5,8-diones researchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Key Feature |

|---|

Ring-Expansion Methodologies Towards 1,4-Oxazocane Derivatives

Ring-expansion reactions offer an alternative pathway to medium-sized rings from more readily available smaller ring systems. This strategy can circumvent the entropic challenges of direct cyclization. While direct examples for 1,4-oxazocane are sparse, related expansions highlight the potential of this approach.

A pertinent example is the synthesis of seven-membered 1,4-oxazepanes through the ring expansion of six-membered morpholines. rsc.org In this reaction, a 4-benzyl-3-chloromethylmorpholine reacts with phenoxide anions. rsc.org This reaction yields not only the expected substitution product but also a significant amount of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.org The mechanism is explained by neighboring group participation, where the nitrogen atom of the morpholine (B109124) ring assists in displacing the chloride, leading to a strained, fused aziridinium (B1262131) cation intermediate. rsc.org This electrophilic intermediate is then opened by the phenoxide nucleophile at the methylene (B1212753) carbon of the aziridinium ring, resulting in the formation of the seven-membered 1,4-oxazepane ring. rsc.org This principle of using a neighboring group to facilitate the opening and expansion of a smaller ring could conceptually be extended to form eight-membered rings like 1,4-oxazocane from appropriately substituted seven-membered ring precursors.

Expansion of Smaller Ring Systems to Eight-Membered Heterocycles

A key strategy for constructing the 1,4-oxazocane skeleton involves the expansion of smaller, strained heterocyclic precursors. This approach leverages the relief of ring strain as a driving force for the reaction. One notable example involves a multi-step sequence starting from a chiral aziridine (B145994), a highly strained three-membered ring. whiterose.ac.uk

In this method, an N-allylated aziridine undergoes a ring-opening reaction, which is followed by a ring-closing metathesis (RCM) to form the eight-membered ring. Specifically, an aziridine substrate was N-allylated using allyl iodide and silver triflate (AgOTf), and the subsequent ring-opening with sodium acetate (B1210297) (NaOAc) yielded a diene product. whiterose.ac.uk This intermediate, containing two terminal olefin groups, was then subjected to Grubbs' catalyst to facilitate the RCM reaction, successfully forming a functionalized 3,4,5,8-tetrahydro-2H-1,4-oxazocine. whiterose.ac.uk Subsequent catalytic hydrogenation saturated the ring to provide the corresponding 1,4-oxazocane derivative. whiterose.ac.uk This process demonstrates how a small, activated ring can be effectively expanded into a more complex, medium-sized heterocycle.

| Starting Material | Key Reagents/Catalysts | Intermediate | Final Product Type | Ref |

| Chiral Aziridine | 1. Allyl Iodide, AgOTf, NaOAc | Acyclic diene | Substituted 1,4-Oxazocane | whiterose.ac.uk |

| 2. Grubbs' Catalyst | Tetrahydro-1,4-oxazocine | |||

| 3. Pd(OH)₂, H₂, (Boc)₂O |

Cyclization/Ring-Expansion Cascades

Cyclization/ring-expansion (CRE) cascades are powerful, modern strategies for synthesizing medium-sized rings (8-11 members) and macrocycles without requiring high-dilution conditions that are typically necessary to favor intramolecular over intermolecular reactions. nih.gov These cascades are designed to proceed exclusively through kinetically favored 5- to 7-membered ring cyclization steps, which are followed by in-situ ring expansions to generate the larger target ring. nih.govnih.gov

A general approach involves a linear substrate containing an internal nucleophile (e.g., a tertiary amine) and a terminal nucleophile. nih.gov Activation of a carboxylic acid at one end of the linear molecule triggers an initial, kinetically favorable intramolecular cyclization by the internal amine, forming a charged, reactive intermediate. nih.gov This intermediate then undergoes a subsequent ring expansion, driven by the attack of the terminal nucleophile, to furnish the final medium-sized ring product. nih.gov While this specific methodology has been broadly demonstrated for various lactams and lactones, its direct application to form the 1,4-oxazocane ring represents a promising but less explored area. nih.govnih.gov The modular nature of the linear precursors allows for the potential assembly of a wide range of functionalized medium-sized heterocycles. nih.gov

Substrate Scope and Functional Group Compatibility in 1,4-Oxazocane Synthesis

The successful synthesis of the 1,4-oxazocane ring system is highly dependent on the tolerance of the chosen methodology to various substrates and functional groups. Several synthetic routes have demonstrated broad applicability.

A catalyst-free approach for synthesizing nih.govrsc.orgoxazocane-5,8-diones involves the direct cyclization of 2-substituted aminoethanols with divinyl succinate, indicating tolerance for substitution on the aminoethanol precursor. nih.gov Another method involves the reaction of divinylsilanes with sulfonamides, such as triflamide, which proceeds through a Ritter-type reaction followed by base-induced cyclization. researchgate.net This process is compatible with trimethylsilyl (B98337) groups on the substrate and results in a final product bearing a triflyl (-SO₂CF₃) group on the nitrogen atom, showcasing tolerance for both silyl (B83357) ethers and electron-withdrawing sulfonamides. researchgate.net

The synthesis of 3-(4-(Trifluoromethyl)phenyl)-1,4-oxazocane has been reported, demonstrating that the ring system can be constructed with functionalized aryl substituents, including those with strongly electron-withdrawing groups like -CF₃. rsc.org Furthermore, the ring-expansion methodology starting from aziridines has been shown to be compatible with acetoxy and Boc-protected amine functionalities. whiterose.ac.uk

| Synthetic Method | Tolerated Substrates/Functional Groups | Resulting 1,4-Oxazocane Structure | Refs |

| Direct Cyclization | 2-Substituted Aminoethanols, Divinyl Succinate | nih.govrsc.orgOxazocane-5,8-dione | nih.gov |

| Ritter Reaction / Cyclization | Divinylsilanes, Triflamide | 4-Triflyl-3-(trimethylsilyl)-1,4-oxazocane | researchgate.net |

| Ring Expansion (from Aziridine) | Acetoxy groups, Boc-protected amines | (R)-tert-butyl 3-(acetoxymethyl)-2,2-dimethyl-1,4-oxazocane-4-carboxylate | whiterose.ac.uk |

| Not specified | 4-(Trifluoromethyl)phenyl precursors | 3-(4-(Trifluoromethyl)phenyl)-1,4-oxazocane | rsc.org |

Chemo-, Regio-, and Stereoselective Synthesis of 1,4-Oxazocane Ring Systems

Achieving selectivity is a paramount challenge in the synthesis of complex molecules like substituted 1,4-oxazocanes.

Chemoselectivity: The synthesis of N-heterocycles often requires careful control to prevent unwanted side reactions. For instance, in reactions involving divinylsilanes and N-bromosuccinimide (NBS), the choice of solvent is critical for chemoselectivity. In acetonitrile (B52724) or tetrahydrofuran, Ritter-type solvent interception products are formed, which can then be cyclized to 1,4-oxazocanes. researchgate.net This contrasts with the bromosulfonamidation products obtained in other solvents, highlighting the solvent's role in directing the reaction pathway. rsc.org

Regioselectivity: The precise control over which atoms form new bonds is crucial for creating a specific constitutional isomer. A highly regio- and stereoselective synthesis of a 1,4-oxazocine ring has been achieved through the cyclization of a bromoallene precursor, although this was demonstrated in a single example. nih.gov The alkylative ring-opening of aziridines has also been described as a regio- and stereoselective process, allowing for the controlled introduction of nucleophiles at specific positions. whiterose.ac.uk

Stereoselectivity: The construction of chiral 1,4-oxazocanes with defined stereochemistry is a significant synthetic goal. An effective method for achieving this involves using a chiral starting material to guide the formation of subsequent stereocenters. For example, a stereoselective synthesis was accomplished by starting with a chiral aziridine. whiterose.ac.uk This chirality directed the outcome of the ring-opening and subsequent ring-closing metathesis reactions, ultimately yielding an enantiomerically specific 1,4-oxazocane derivative, (R)-tert-butyl 3-(acetoxymethyl)-2,2-dimethyl-1,4-oxazocane-4-carboxylate. whiterose.ac.uk

| Selectivity Type | Method | Key Features | Result | Refs |

| Chemoselective | Ritter Reaction / Cyclization | Solvent choice (MeCN or THF) directs reaction towards solvent interception products. | Formation of precursors for 1,4-oxazocanes over other products. | rsc.org, researchgate.net |

| Regioselective | Bromoallene Cyclization | Intramolecular cyclization of an appropriately functionalized bromoallene. | Formation of a specific 1,4-oxazocine regioisomer. | nih.gov |

| Stereoselective | Ring Expansion (from Chiral Aziridine) | Use of a chiral aziridine precursor. | Synthesis of a specific enantiomer of a substituted 1,4-oxazocane. | whiterose.ac.uk |

Advanced Methodologies for the Structural Elucidation and Conformational Analysis of 1,4 Oxazocane Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial and detailed structural analysis of 1,4-oxazocane compounds. Each technique offers unique information that, when combined, provides a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,4-oxazocane derivatives. wpmucdn.com One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbon atoms, respectively. The chemical shifts (δ) of the methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms are particularly diagnostic, typically appearing at distinct regions of the ¹H NMR spectrum.

For a definitive assignment of all proton and carbon signals, especially in complex substituted derivatives, a suite of two-dimensional (2D) NMR experiments is utilized. nih.gov These experiments are crucial for establishing the connectivity of the molecular framework. wpmucdn.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the tracing of proton-proton networks throughout the 1,4-oxazocane ring and its substituents. wpmucdn.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling unambiguous assignment of the carbon skeleton.

The coupling constants (J-values) derived from high-resolution ¹H NMR spectra also provide valuable information about the dihedral angles between adjacent protons, which is a key input for conformational analysis. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Substituted 1,4-Oxazocane Derivative This table presents typical chemical shift ranges. Actual values will vary based on substitution and solvent.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical Multiplicity / Correlations |

|---|---|---|---|

| C2-H₂ | 3.6 - 3.9 | 70 - 75 | Triplet (t), COSY with C3-H₂ |

| C3-H₂ | 1.8 - 2.1 | 30 - 35 | Multiplet (m), COSY with C2-H₂ & N4-H |

| C5-H₂ | 2.7 - 3.0 | 50 - 55 | Triplet (t), COSY with C6-H₂ |

| C6-H₂ | 1.7 - 2.0 | 25 - 30 | Multiplet (m), COSY with C5-H₂ & C7-H₂ |

| C7-H₂ | 1.7 - 2.0 | 25 - 30 | Multiplet (m), COSY with C6-H₂ & C8-H₂ |

| C8-H₂ | 3.5 - 3.8 | 65 - 70 | Multiplet (m), COSY with C7-H₂ |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. nih.gov For 1,4-oxazocane derivatives, the molecular ion peak ([M]⁺) in the mass spectrum provides the exact molecular weight. High-resolution mass spectrometry (HRMS) can yield the elemental formula with high accuracy.

The fragmentation of the 1,4-oxazocane ring under electron impact (EI) ionization typically proceeds through predictable pathways involving the heteroatoms. The most common fragmentation patterns involve the cleavage of the bonds adjacent to the oxygen and nitrogen atoms (α-cleavage), which are points of structural weakness and charge stabilization.

Key fragmentation pathways for the 1,4-oxazocane ring can include:

Cleavage of the C-C bond alpha to the nitrogen atom.

Cleavage of the C-O bond, leading to the formation of characteristic oxonium or iminium ions.

Ring opening followed by subsequent fragmentation to produce smaller, stable ions.

The resulting fragmentation pattern serves as a molecular fingerprint, aiding in the structural confirmation of known derivatives or the elucidation of unknown structures. The fragmentation patterns of related heterocyclic systems like 1,4-dioxane (B91453) and oxazolines have been studied in detail and provide a basis for interpreting the spectra of 1,4-oxazocanes. researchgate.netdocbrown.info For instance, the mass spectrum of 1,4-dioxane shows a molecular ion peak at m/z 88, with characteristic fragments resulting from ring cleavage. docbrown.inforesearchgate.net

Table 2: Plausible Mass Spectrometry Fragments for Unsubstituted 1,4-Oxazocane (C₆H₁₃NO, MW = 115.17)

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion ([M]⁺) |

| 114 | [C₆H₁₂NO]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 86 | [C₅H₁₂N]⁺ | Cleavage of C-O bond and loss of CHO |

| 85 | [C₄H₉NO]⁺ | Loss of C₂H₄ |

| 58 | [C₃H₈N]⁺ | Cleavage of C-O and C-C bonds |

| 44 | [C₂H₆N]⁺ | α-cleavage at nitrogen |

| 31 | [CH₅N]⁺ | Further fragmentation |

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. mdpi.com These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation. vscht.cz The resulting spectrum provides a unique "fingerprint" of the molecule. longdom.org

For 1,4-oxazocane derivatives, vibrational spectroscopy is particularly useful for confirming the presence of key structural motifs. The most significant absorptions are associated with the C-O-C and C-N-C linkages of the heterocyclic ring.

C-O Stretching: The ether linkage (C-O-C) within the ring gives rise to a strong, characteristic absorption band in the IR spectrum, typically in the region of 1150-1085 cm⁻¹.

C-N Stretching: The amine linkage (C-N-C) produces stretching vibrations in the 1250-1020 cm⁻¹ range.

C-H Stretching: Absorptions due to the stretching of C-H bonds in the methylene groups of the ring are observed in the 2960-2850 cm⁻¹ region. libretexts.org

N-H Stretching: If the nitrogen atom is secondary (N-H), a characteristic stretching vibration will appear in the 3500-3300 cm⁻¹ region.

While IR spectroscopy is highly effective, Raman spectroscopy can be a complementary technique, especially for analyzing aqueous samples due to its minimal interference from water signals. mdpi.com

Table 3: Characteristic Vibrational Frequencies for 1,4-Oxazocane

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane C-H | Stretch | 2960 - 2850 | Strong |

| Ether C-O-C | Asymmetric Stretch | 1150 - 1085 | Strong |

| Amine C-N | Stretch | 1250 - 1020 | Medium-Weak |

| Secondary Amine N-H | Stretch | 3500 - 3300 | Medium |

| Methylene C-H | Bend (Scissoring) | 1470 - 1450 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netnih.gov It provides precise information on bond lengths, bond angles, and torsional angles, which together define the molecule's exact conformation in the crystal lattice. nih.gov For 1,4-oxazocane derivatives that can be grown into suitable single crystals, this technique offers an unambiguous structural solution. researchgate.net

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis reveals the arrangement of atoms within the crystal, providing a detailed molecular model. weizmann.ac.il Such studies are crucial for validating structures proposed by spectroscopic methods and for understanding intermolecular interactions, such as hydrogen bonding, that dictate crystal packing. nih.gov

Structural data from X-ray analysis of related eight-membered heterocyclic systems, such as tetraoxazocanes, have shown that these rings often adopt specific low-energy conformations, like the boat-chair form, in the crystalline state. nih.govresearchgate.net This information provides a valuable reference for predicting and understanding the solid-state structures of 1,4-oxazocane derivatives.

Table 4: Typical Solid-State Structural Parameters for Heterocyclic Rings from X-ray Crystallography Data are generalized from common heterocyclic structures. Specific values for 1,4-oxazocane would require experimental determination.

| Parameter | Description | Typical Value |

|---|---|---|

| Bond Length (C-C) | Carbon-Carbon single bond | 1.52 - 1.55 Å |

| Bond Length (C-O) | Carbon-Oxygen single bond | 1.41 - 1.44 Å |

| Bond Length (C-N) | Carbon-Nitrogen single bond | 1.45 - 1.48 Å |

| Bond Angle (C-O-C) | Angle within the ether linkage | 110 - 115° |

| Bond Angle (C-N-C) | Angle within the amine linkage | 109 - 114° |

| Torsion Angle | Angle defining ring conformation | Varies (e.g., boat-chair, crown) |

Conformational Analysis and Preferences of the 1,4-Oxazocane Ring

The eight-membered 1,4-oxazocane ring is a flexible system that can exist in several different conformations. The study of these conformations and the energy barriers between them is crucial, as the ring's shape can influence its properties. The conformational analysis of 1,4-oxazocane derivatives is typically performed using a combination of variable-temperature NMR spectroscopy, X-ray crystallography, and computational molecular modeling. nih.gov

Eight-membered rings like cyclooctane (B165968) are known to exist in several conformational families, including the boat-chair, crown, boat-boat, and twist-boat-chair. The introduction of heteroatoms in the 1,4-oxazocane ring influences the relative energies of these conformations. The presence of the oxygen and nitrogen atoms can lead to specific stereoelectronic effects, such as intramolecular hydrogen bonding or dipole-dipole interactions, that stabilize certain geometries. nih.gov

NMR Spectroscopy: In solution, the 1,4-oxazocane ring may undergo rapid interconversion between different conformations. At lower temperatures, this process can be slowed, sometimes allowing for the observation of individual conformers by NMR. researchgate.net

X-ray Crystallography: Provides a static picture of the lowest energy conformation in the solid state. For example, studies on the related 1,2,4,5,7-tetraoxazocane ring have shown a preference for a boat-chair conformation in the crystalline phase. nih.govresearchgate.net

Computational Modeling: Theoretical calculations are used to map the potential energy surface of the ring, identify stable low-energy conformers, and calculate the energy barriers for interconversion between them. These theoretical findings are often validated by comparison with experimental data from NMR and X-ray studies. researchgate.net

Studies on analogous heterocyclic systems, such as N,N-disubstituted-1,4-diazepanes, have revealed that these rings can adopt low-energy twist-boat conformations. nih.gov It is plausible that the 1,4-oxazocane ring also has access to similar conformational states, with the exact preference being dependent on the substitution pattern and the medium (solution vs. solid state).

Mechanistic Investigations and Reactivity Pathways of 1,4 Oxazocane Systems

Elucidation of Reaction Mechanisms in 1,4-Oxazocane Formation

The construction of the 1,4-oxazocane ring can be achieved through various intramolecular cyclization strategies. The elucidation of the underlying mechanisms, including the nature of intermediates and transition states, is key to developing efficient and selective synthetic methods.

Palladium-catalyzed reactions are powerful tools for constructing heterocyclic systems. While specific examples for the synthesis of 1,4-oxazocane are not extensively detailed in the surveyed literature, plausible mechanistic pathways can be proposed based on well-established palladium-catalyzed cyclizations of unsaturated amino alcohols to form smaller rings like oxazolidines. ysu.amnih.gov

A likely pathway is a Wacker-type oxidative cyclization. This process would involve an unsaturated amino alcohol precursor with an appropriate chain length to allow for an 8-membered ring closure. The proposed mechanism would proceed as follows:

Coordination: The palladium(II) catalyst, typically something like PdCl₂(CH₃CN)₂, coordinates to the alkene moiety of the unsaturated amino alcohol substrate.

Nucleophilic Attack: The intramolecular hydroxyl or amino group acts as a nucleophile, attacking the palladium-activated alkene. For an 8-membered ring, this would be an 8-endo or 8-exo cyclization, which can be kinetically challenging. The regioselectivity of this attack is critical.

β-Hydride Elimination/Reductive Elimination: Following the nucleophilic attack, the resulting palladium-alkyl intermediate can undergo various transformations. In many cases, a reoxidant is used to regenerate the Pd(II) catalyst. ysu.am

In related transformations, such as the palladium-catalyzed 1,4-difunctionalization of isoprene, the reaction proceeds through the migratory insertion of an alkene into a cationic Pd-alkenyl intermediate. researchgate.netnih.gov The selectivity of this insertion is highly dependent on the steric and electronic properties of the ligands attached to the palladium center. researchgate.netrsc.org This highlights a crucial principle: the choice of ligand can be used to control the regioselectivity of palladium-catalyzed cyclizations, which would be essential for selectively forming the 1,4-oxazocane ring over other potential products. chemrxiv.orgnih.gov Mechanistic studies on other Pd-catalyzed C-H functionalizations suggest that ligands can trigger the formation of more reactive cationic palladium species, which accelerates the reaction. nih.gov

Table 1: Key Steps in a Proposed Palladium-Catalyzed 1,4-Oxazocane Formation

| Step | Description | Key Intermediates | Influencing Factors |

|---|---|---|---|

| 1. Activation | Coordination of Pd(II) catalyst to the alkene of a long-chain unsaturated amino alcohol. | π-alkene palladium complex | Nature of Pd salt, solvent |

| 2. Cyclization | Intramolecular nucleophilic attack by the hydroxyl or amino group on the activated alkene. | σ-alkyl palladium(II) complex | Chain length, steric hindrance, electronic effects |

| 3. Regeneration | Elimination process (e.g., β-hydride elimination) and reoxidation of Pd(0) to Pd(II). | Pd(0) species | Presence and type of reoxidant (e.g., benzoquinone) |

Base-induced cyclizations represent a classical and effective method for forming heterocyclic rings. The mechanism typically involves an intramolecular nucleophilic substitution (S_N2) reaction. For the synthesis of 1,4-oxazocane, a suitable precursor would be a linear molecule containing a nucleophilic group (amine or alcohol) and a leaving group (such as a halide) separated by an appropriate spacer.

A common variant is dehydrobromination, where a base is used to deprotonate an alcohol, forming a more nucleophilic alkoxide. This alkoxide then displaces an intramolecular bromide ion to form the cyclic ether linkage. Alternatively, the nitrogen atom of the amine can act as the nucleophile to displace the halide.

Studies on the synthesis of related seven-membered 1,4-benzoxazepines via 7-exo-dig cyclizations provide mechanistic parallels. nih.gov In these reactions, a strong base like sodium hydride (NaH) is used to facilitate the cyclization of substrates containing alkyne functional groups. nih.gov Similarly, the synthesis of imidazo-1,4-oxazinones has been achieved through cyclization reactions using various bases. nih.gov These examples underscore the utility of base-mediated intramolecular reactions in forming nitrogen- and oxygen-containing heterocycles. The reaction proceeds by generating a potent nucleophile (alkoxide or amide anion) that subsequently attacks an electrophilic center within the same molecule to forge the heterocyclic ring.

The Ritter reaction is a well-established method for forming amides from the reaction of a carbocation with a nitrile. wikipedia.org This reaction can be adapted for heterocycle synthesis through an intramolecular variant where the nitrile and a nucleophile are part of the same molecule. A key mechanistic feature is the interception of a carbocation intermediate by a nitrile, which often serves as the reaction solvent. nih.gov

The general mechanism proceeds as follows:

Carbocation Formation: An appropriate substrate, such as an alcohol or alkene, is treated with a strong acid to generate a stable carbocation. missouri.eduorganic-chemistry.org

Nitrile Interception: A nitrile molecule, often from the solvent, attacks the carbocation to form a highly electrophilic nitrilium ion intermediate. missouri.eduorganic-chemistry.org

Intramolecular Trapping: If the original substrate contains a suitably positioned internal nucleophile, such as a hydroxyl group, it can trap the nitrilium ion.

Cyclization and Hydrolysis: This intramolecular trapping results in a cyclic intermediate, which upon hydrolysis yields a cyclic amide or lactam.

This pathway has been demonstrated in the formation of dihydrooxazine derivatives, where an alcohol substrate is aminated at an unactivated C-H bond, and the resulting nitrilium ion is trapped by the hydroxyl moiety. nih.gov The intramolecular Ritter reaction has also been applied to synthesize ferrocene-fused heterocycles, where an acid-promoted ionization of an alcohol generates a carbocation that is subsequently trapped by a nitrile group within the molecule. mdpi.com By extension, a carefully designed acyclic precursor containing an alcohol and a latent carbocation source could be cyclized in a nitrile solvent to form an N-acyl-1,4-oxazocane derivative.

Intramolecular hydrogen-atom transfer (HAT) is a powerful radical-based strategy for C-H functionalization, enabling the formation of cyclic structures. nih.gov These reactions typically involve the generation of a reactive radical (often nitrogen- or oxygen-centered) which then abstracts a hydrogen atom from a C-H bond elsewhere in the molecule, most commonly in a 1,5- or 1,6-fashion to form five- or six-membered rings. nih.govacs.org

Kinetic studies on HAT reactions from various nitrogen-containing heterocycles to cumyloxyl radicals show that the reactivity of C-H bonds is significantly influenced by the ring size and the nature of adjacent heteroatoms. nih.govacs.org HAT typically occurs from C-H bonds that are alpha to a nitrogen atom, as these positions are activated. acs.org The H-donating ability of these compounds is a key parameter governing the reaction. nih.govresearchgate.net

While direct application to 8-membered 1,4-oxazocane synthesis is less common due to the entropic and enthalpic challenges of 1,8-HAT, the principles are informative. The famous Hofmann-Löffler-Freytag reaction is a classic example of a HAT-based cyclization where an N-haloamine is converted to a pyrrolidine (B122466) or piperidine. nih.gov Understanding the factors that govern HAT reactivity—such as bond dissociation energies, stereoelectronic effects, and reaction kinetics—is crucial for predicting and controlling the outcomes of such radical cyclizations in the pursuit of larger heterocyclic systems. acs.orgresearchgate.net

Transformations and Functional Group Reactivity of the 1,4-Oxazocane Moiety

Specific research detailing the reactivity and transformations of the 1,4-oxazocane ring itself is limited in the available literature. However, its reactivity can be predicted based on the functional groups present in the saturated heterocyclic system: a secondary amine and an ether linkage.

Secondary Amine: The nitrogen atom in the 1,4-oxazocane ring is a secondary amine, which imparts both basic and nucleophilic character to the molecule. It can be expected to undergo typical amine reactions, including:

N-Alkylation: Reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Reaction with activated aryl halides.

Salt Formation: Protonation with acids to form ammonium (B1175870) salts.

Ether Linkage: The C-O-C ether bond is generally stable and unreactive under neutral and basic conditions. However, it can be cleaved under harsh, strongly acidic conditions (e.g., using HBr or HI), which could lead to ring-opening of the 1,4-oxazocane system.

Transformations involving both functional groups could lead to more complex ring-opening, ring-contraction, or rearrangement products, though such pathways would require specific investigation.

Chemoselective and Regioselective Reactivity Control

Achieving selectivity is a paramount challenge in the synthesis of medium-sized rings like 1,4-oxazocane, where multiple reactive sites or pathways may compete.

Regioselectivity in Cyclization: A prime example of regiocontrol can be drawn from the synthesis of the related 7-membered 1,4-oxazepanes. nih.govacs.org An efficient synthesis was developed relying on a regio- and stereoselective 7-endo cyclization via haloetherification. nih.gov Mechanistic studies confirmed that the regioselectivity of the cyclization is controlled by the asymmetry of a chiral bromonium intermediate formed during the reaction. nih.govacs.org This principle, where an electrophile activates an alkene and directs the intramolecular attack of a nucleophile, is directly applicable to controlling the formation of an 8-membered ring from a suitable unsaturated amino alcohol. The choice between different modes of ring closure (e.g., 8-endo vs. 7-exo) would be a critical factor to control.

Control in Catalytic Systems: In palladium-catalyzed reactions, ligands play a decisive role in controlling selectivity. rsc.org For instance, in the heteroannulation of 1,3-dienes, the choice of a specific phosphine (B1218219) ligand (PAd₂nBu) was shown to completely switch the regioselectivity of the reaction, allowing access to different constitutional isomers from the same starting materials. chemrxiv.orgnih.gov This demonstrates that by tuning the steric and electronic properties of the ligand sphere around the metal catalyst, one can overcome the inherent reactivity biases of a substrate and direct the reaction toward a desired, even disfavored, regioisomeric product. nih.gov Applying this concept to the palladium-catalyzed cyclization of a long-chain amino alcohol would be a key strategy for achieving the regioselective formation of the 1,4-oxazocane ring.

Computational and Theoretical Approaches to 1,4 Oxazocane Chemistry

Quantum Chemical Calculations on 1,4-Oxazocane Ring Systems

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 1,4-oxazocane ring. These ab initio and DFT methods model the behavior of electrons and nuclei to predict molecular geometries, energies, and electronic properties with high accuracy.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecular systems, including heterocyclic rings like 1,4-oxazocane. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize the molecular geometry and determine the most stable three-dimensional structure. researchgate.netirjweb.comresearchgate.netmdpi.com

For the 1,4-oxazocane ring, DFT can be used to calculate key energetic properties:

Total Energy: The absolute energy of the molecule in a specific conformation.

Heat of Formation: The change in enthalpy when the compound is formed from its constituent elements in their standard states.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. irjweb.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Heterocyclic System

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| $E_{HOMO}$ | -6.5 eV | Indicates electron-donating capability |

| $E_{LUMO}$ | 1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Relates to chemical reactivity and kinetic stability irjweb.com |

| Dipole Moment | 2.1 D | Quantifies the polarity of the molecule |

Natural Bond Orbital (NBO) analysis is a computational technique that examines the interactions between filled and empty orbitals within a molecule, providing insight into bonding, charge transfer, and stereoelectronic effects. For the 1,4-oxazocane ring, NBO analysis can elucidate the nature of hyperconjugative interactions, which are key to understanding its conformational preferences.

Specifically, NBO analysis can quantify the stabilization energy () associated with interactions between the lone pairs (lp) of the oxygen and nitrogen atoms and the antibonding orbitals () of adjacent bonds. Key interactions in the 1,4-oxazocane ring would include:

lp(N) → *(C-O): Donation from the nitrogen lone pair to the antibonding orbital of the adjacent carbon-oxygen bond.

lp(O) → *(C-N): Donation from an oxygen lone pair to the antibonding orbital of the adjacent carbon-nitrogen bond.

These interactions, often referred to as anomeric or generalized anomeric effects, play a significant role in stabilizing certain conformations over others. For instance, studies on related tetraoxazocane rings have shown that such stereoelectronic effects are crucial in determining the ring's conformation. researchgate.net The magnitude of these stabilization energies helps explain why specific chair, boat, or twist conformations are energetically favored. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density () to characterize chemical bonds and other intramolecular interactions. researchgate.net This method identifies critical points in the electron density, such as bond critical points (BCPs), which exist between two interacting atoms. nih.gov

For the 1,4-oxazocane system, QTAIM can be used to:

Characterize C-N, C-O, C-C, and C-H bonds: By analyzing the electron density () and its Laplacian () at the bond critical point, one can determine the nature of the bond (e.g., covalent, polar covalent).

Identify weak intramolecular interactions: QTAIM can detect non-covalent interactions, such as hydrogen bonds (e.g., N-H···O or C-H···O), which can significantly influence the conformational landscape of the flexible eight-membered ring.

Analysis of topological parameters at the BCPs can confirm the presence of stereoelectronic effects suggested by NBO analysis. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Due to their inherent flexibility, eight-membered rings like 1,4-oxazocane can exist in multiple low-energy conformations, such as boat-chair, twist-boat-chair, crown, and boat-boat forms. researchgate.netnih.gov Identifying the complete set of these conformers and their relative energies—the conformational landscape—is a significant challenge.

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for this purpose.

Conformational Searches: Systematic or stochastic conformational searches are performed using molecular mechanics force fields to generate a wide range of possible ring structures. The energies of these structures are then calculated and ranked.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the 1,4-oxazocane molecule over time at a given temperature. These simulations allow the molecule to explore its conformational space, moving between different energy minima and crossing energy barriers. By analyzing the trajectory of an MD simulation, researchers can identify the most populated (i.e., most stable) conformations and understand the dynamic equilibria between them.

For related heterocyclic systems, these techniques have been successfully used to show that the conformation observed in a crystal structure may not always be the global minimum in solution, highlighting the importance of exploring the full potential energy surface. researchgate.netnih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling chemical reactions involving the 1,4-oxazocane ring. This includes predicting reaction mechanisms, identifying intermediates, and calculating the structures and energies of transition states. researchgate.netnih.govarxiv.org

By mapping the potential energy surface of a reaction, researchers can trace the minimum energy path from reactants to products. youtube.com Key aspects of this modeling include:

Transition State (TS) Optimization: Locating the saddle point on the potential energy surface that corresponds to the transition state of a reaction step. The structure of the TS provides insight into the geometry of the reaction at its highest energy point.

Activation Energy () Calculation: The energy difference between the reactants and the transition state determines the reaction rate. DFT calculations can provide reliable estimates of these energy barriers. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest. youtube.com

These methods can be applied to study reactions such as N-alkylation, acylation, or ring-opening reactions of the 1,4-oxazocane system, providing a detailed, atomistic understanding of the reaction mechanism. scribd.com

Prediction of Conformational Preferences and Ring Strain Energies

The stability of a cyclic molecule is heavily influenced by its ring strain, which arises from bond angle distortion, torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). Computational methods are well-suited to quantify these effects.

Ring strain energy (RSE) can be calculated using homodesmotic or isodesmic reactions. In this approach, the energy of the cyclic molecule is compared to that of a strain-free, open-chain analogue with the same types of bonds. The energy difference is a measure of the strain inherent in the ring. nih.govnih.govosti.govresearchgate.netmasterorganicchemistry.com

For 1,4-oxazocane, computational analysis would involve:

Calculating Strain Energy: Determining the total ring strain and comparing it to other eight-membered heterocycles to understand how the presence of both oxygen and nitrogen affects stability. Generally, ring strain decreases as ring size increases from three- to six-membered rings, but it can increase again in medium-sized rings (8-11 atoms) due to unfavorable transannular interactions. osti.gov

Analyzing Conformational Energies: The relative energies of different conformers (e.g., boat-chair vs. crown) are a direct output of quantum chemical calculations. This allows for the prediction of which conformation will be most populated at equilibrium. These predictions can be compared with experimental data from techniques like NMR spectroscopy. nih.govresearchgate.net

Table 2: Illustrative Calculated Relative Energies and Ring Strain for Cycloalkanes

| Cycloalkane | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.6 masterorganicchemistry.com |

| Cyclobutane | 4 | 26.3 masterorganicchemistry.com |

| Cyclopentane | 5 | 6.2 |

| Cyclohexane | 6 | 0.6 osti.gov |

| Cycloheptane | 7 | 6.3 |

| Cyclooctane (B165968) | 8 | 9.7 |

Strategic Derivatization and Functionalization of the 1,4 Oxazocane Scaffold

The 1,4-oxazocane ring is an eight-membered saturated heterocycle containing nitrogen and oxygen atoms at the 1 and 4 positions. The strategic functionalization of this scaffold is crucial for modulating its physicochemical properties and for the development of novel chemical entities. Due to the limited specific literature on the 1,4-oxazocane ring itself, the following sections draw upon established principles for the derivatization of related saturated N,O-heterocycles, such as piperidines, morpholines, and oxazepanes.

Emerging Research Frontiers and Future Perspectives in 1,4 Oxazocane Chemistry

Development of Novel and Sustainable Synthetic Methodologies for 1,4-Oxazocanes

The construction of medium-sized rings like 1,4-oxazocane is an ongoing challenge in organic synthesis. Modern research is increasingly focused on developing not only novel and efficient synthetic routes but also methodologies that align with the principles of green and sustainable chemistry. These approaches aim to minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

A significant stride in this direction is the development of catalyst-free synthetic protocols. For instance, a convenient method for synthesizing researchgate.netnih.govoxazocane-5,8-dione heterocycles has been established through the direct cyclization of 2-substituted aminoethanols with divinyl succinate. This strategy is notable for its simplicity and effectiveness in creating eight-membered rings containing both lactone and lactam functionalities without the need for any catalysts or additives. researchgate.net

The principles of green chemistry, such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly solvents, are being increasingly applied to the synthesis of various heterocyclic compounds and offer a promising future for 1,4-oxazocane synthesis. nih.govmdpi.com These techniques can lead to shorter reaction times, higher yields, and reduced energy consumption. nih.govmdpi.com For example, microwave irradiation has been shown to be a green and efficient method for synthesizing derivatives of 1,3,4-oxadiazole (B1194373), a related heterocycle, by enhancing reaction rates and selectivity. nih.gov Similarly, solvent-free "grinding" techniques, which involve the mechanical mixing of reactants, represent another sustainable approach that could be adapted for 1,4-oxazocane synthesis. nih.gov

The development of sustainable protocols often involves the use of reusable catalysts or the complete avoidance of hazardous reagents. researchgate.netrsc.org Research into zinc-based heterogeneous catalysts for the synthesis of 1,2,3-triazoles in water highlights a move away from traditional, often toxic, metal catalysts and organic solvents. nih.gov The application of such principles to 1,4-oxazocane synthesis would involve designing routes that maximize atom economy and minimize the environmental impact, heralding a new era of sustainable heterocyclic chemistry. researchgate.netrsc.org

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

| Feature | Conventional Synthesis | Sustainable Synthesis |

|---|---|---|

| Catalysts | Often uses hazardous or precious metal catalysts. | Employs non-toxic, reusable catalysts, or is catalyst-free. researchgate.net |

| Solvents | Typically relies on volatile organic compounds (VOCs). | Utilizes water, ionic liquids, or solvent-free conditions. nih.gov |

| Energy Source | Conventional heating (reflux). | Microwave irradiation, ultrasonication. nih.govmdpi.com |

| Reaction Time | Often requires long reaction times. | Significantly reduced reaction times. nih.gov |

| Waste Generation | Can produce significant amounts of hazardous waste. | Minimizes byproducts and waste (high atom economy). researchgate.net |

Integration of 1,4-Oxazocane Scaffolds into Complex Architectures and Ring Systems

The incorporation of the 1,4-oxazocane motif into larger, more complex molecular frameworks, including fused-ring systems, is a key area of emerging research. This strategy allows for the creation of novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. The inherent flexibility of the eight-membered ring, combined with the rigidity of fused aromatic or heterocyclic systems, can lead to compounds with specific conformational preferences that are crucial for molecular recognition and biological function.

Methodologies for fusing 1,4-oxazepine (B8637140) rings, which are structurally similar seven-membered counterparts, provide valuable insights into potential strategies for 1,4-oxazocanes. For example, transition metal-catalyzed reactions have been employed to synthesize benzimidazole-fused 1,4-oxazepines. mdpi.com An Indium(III) chloride-catalyzed intramolecular addition of a pendant alcohol to an in-situ generated imine is one such successful approach. mdpi.com Similar strategies could be envisioned for the construction of benzofused 1,4-oxazocane systems.

Furthermore, multicomponent reactions (MCRs) followed by intramolecular cycloadditions represent a powerful tool for building complex fused heterocycles. The synthesis of triazole-fused heterocycles, including those containing oxazine (B8389632) rings, has been achieved through sequential MCR and intramolecular azide-alkyne cycloaddition (IAAC) reactions. researchgate.net This approach could be adapted to create novel 1,4-oxazocane-fused triazoles. The synthesis of tricyclic 1,2,4-oxadiazolines fused with tetrahydroisoquinoline via [3+2] cycloaddition reactions also demonstrates the potential for creating complex polycyclic systems incorporating oxa-aza heterocycles. nih.gov

The influence of the 1,4-oxazocane ring on the properties of the larger molecule is an area of active investigation. In one study on ring-fused imidazo[5,4-f]benzimidazoles, the presence of a 1,4-oxazino ring was found to increase the toxicity of the compound against cancer cell lines compared to its alicyclic analogues. mdpi.com This suggests that the oxygen atom within the heterocyclic ring plays a critical role in the molecule's biological activity, a principle that likely extends to the 1,4-oxazocane system.

Table 2: Examples of Fused Heterocyclic Systems Relevant to 1,4-Oxazocane Architectures

| Fused System | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Benzimidazole-fused 1,4-oxazepines | InCl₃-catalyzed intramolecular addition | Development of novel bioactive compounds | mdpi.com |

| Triazolo-fused 1,4-oxazecines | Intramolecular copper(I) catalyzed alkyne-azide cycloaddition (CuAAC) | Creation of complex polycyclic scaffolds | researchgate.net |

| Tricyclic 1,2,4-oxadiazoline-fused tetrahydroisoquinolines | [3+2] Cycloaddition of oxime chlorides with cyclic imines | Synthesis of medicinally relevant motifs | nih.gov |

Advanced Catalysis for Enantioselective and Diastereoselective 1,4-Oxazocane Synthesis

The control of stereochemistry is paramount in medicinal chemistry, as different enantiomers or diastereomers of a chiral molecule can exhibit vastly different biological activities. Consequently, the development of advanced catalytic methods for the enantioselective and diastereoselective synthesis of 1,4-oxazocanes is a major research frontier.

A significant breakthrough has been the use of chiral Brønsted acids as catalysts. For instance, the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a SPINOL-derived chiral phosphoric acid provides access to chiral 1,4-benzoxazepines with high yields and excellent enantioselectivity (up to 94% ee). nih.gov This metal-free approach operates under mild conditions and demonstrates the power of organocatalysis in constructing chiral seven-membered heterocyclic rings, a strategy directly applicable to the synthesis of chiral 1,4-oxazocanes. researchgate.netnih.gov

Transition metal catalysis also offers powerful solutions. A palladium-catalyzed asymmetric formal [4+4]-cycloaddition has been developed for the enantioselective synthesis of oxazocines. nih.gov This reaction, which utilizes a newly designed chiral PNP-ligand called MQ-Phos, achieves excellent regio- and enantiocontrol, affording eight-membered rings in high yields (up to 92%) and with outstanding enantioselectivity (up to 99% ee). nih.gov Similarly, rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to enones has been shown to be an effective method for constructing chiral seven-membered rings with high functional group compatibility. rsc.org

The synthesis of 1,4-oxazepane (B1358080) derivatives with control over diastereoselectivity has also been reported. A method starting from polymer-supported homoserine allows for the preparation of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters. rsc.org While the initial cleavage from the resin yielded a mixture of diastereomers, subsequent catalytic hydrogenation improved their separability, allowing for the isolation of the major isomers. rsc.org This highlights the challenges and opportunities in controlling multiple stereocenters within the flexible 1,4-oxazocane framework.

Table 3: Advanced Catalytic Methods for Stereoselective Synthesis of Oxa-Aza Heterocycles

| Reaction Type | Catalyst/Ligand | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Enantioselective Desymmetrization | Chiral Phosphoric Acid (Brønsted Acid) | Chiral 1,4-Benzoxazepines | Metal-free, high enantioselectivity (up to 94% ee) | nih.gov |

| Asymmetric [4+4]-Cycloaddition | Palladium / MQ-Phos (Chiral Ligand) | Chiral Oxazocines | High efficiency and enantioselectivity (up to 99% ee) for 8-membered rings | nih.gov |

| Enantioselective 1,4-Addition | Rhodium / Chiral Ligand | Chiral Seven-Membered Rings | Excellent regio- and enantioselectivities | rsc.org |

Computational Design and Predictive Chemistry for 1,4-Oxazocane Systems

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic chemistry, enabling researchers to predict molecular properties, understand reaction mechanisms, and design novel molecules with desired characteristics. For 1,4-oxazocane systems, computational methods are poised to play a crucial role in navigating their complex conformational landscapes and predicting their biological activities.

Conformational analysis of medium-sized rings is a significant challenge due to their inherent flexibility. Computational studies, using methods like NMR spectroscopy combined with molecular modeling, have been successfully applied to analyze the low-energy conformations of related 1,4-diazepane antagonists. nih.gov These studies revealed an unexpected twist-boat ring conformation stabilized by an intramolecular π-stacking interaction, which was suggested to mimic the bioactive conformation. nih.gov Similar computational approaches can be applied to 1,4-oxazocanes to understand their preferred conformations and how they interact with biological targets.

Density Functional Theory (DFT) is a powerful method for investigating reaction mechanisms and predicting the energetics of synthetic pathways. researchgate.net Computational studies on the formation of other heterocycles have used DFT to explore the stereo- and chemoselectivity of reactions, providing insights that can guide the development of new synthetic methods. researchgate.net For 1,4-oxazocanes, DFT calculations could be used to model transition states, compare the feasibility of different cyclization strategies, and predict the outcomes of catalytic reactions.

Structure-based virtual screening techniques, such as molecular docking and molecular dynamics simulations, are widely used to identify potential drug candidates. mdpi.com In studies on 1,3,4-oxadiazole derivatives, these methods were used to investigate their potential as inhibitors of specific protein targets like VEGFR2. mdpi.com The physicochemical properties of novel compounds can also be predicted computationally to assess their "drug-like" nature according to frameworks like Lipinski's rule. mdpi.com Applying these predictive models to virtual libraries of 1,4-oxazocane derivatives could accelerate the discovery of new bioactive agents by prioritizing the synthesis of the most promising candidates.

Q & A

Basic Research Questions

Q. How can researchers systematically search and evaluate literature on 1,4-Oxazocane?

- Methodological Answer :

- Step 1 : Define search objectives (e.g., physicochemical properties, environmental fate, toxicity). Use databases like PubMed, Agricola, and ProQuest, focusing on peer-reviewed journals and gray literature (symposia, dissertations) .

- Step 2 : Apply search terms such as 1,4-Oxazocane, synonyms (e.g., tetrahydro-1,4-oxazepine), and exclude non-relevant terms (e.g., human, industrial) to refine results .

- Step 3 : Screen studies using inclusion criteria (e.g., experimental data, computational models) and label findings by relevance (e.g., synthesis, analytical methods) .

- Step 4 : Assess data quality using frameworks like the EPA’s Systematic Review Protocol to prioritize studies with robust methodologies (e.g., controlled experiments, validated models) .

Q. What experimental approaches are recommended for determining physicochemical properties of 1,4-Oxazocane when direct data is unavailable?

- Methodological Answer :

- Analog Substitution : Use structurally similar compounds (e.g., 1,4-dioxane) to infer properties like solubility or vapor pressure .

- Computational Estimation : Apply tools like EPI Suite or COSMOtherm for predicting logP, boiling points, or biodegradability .

- Validation : Cross-check estimates with limited experimental data (e.g., NMR for purity, GC-MS for volatility) to ensure reliability .

Q. What chromatographic techniques are suitable for detecting and quantifying 1,4-Oxazocane in complex matrices?

- Methodological Answer :

- HPLC Optimization : Use a C18 column with diode-array detection (237 nm). Optimize mobile phase (e.g., acetonitrile:buffer, pH 5) and temperature (30°C) to achieve resolution of <5% RSD .

- Sample Preparation : Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate 1,4-Oxazocane from interferents (e.g., biological fluids, environmental samples) .

- Validation : Determine limits of detection (LOD) and accuracy (>98%) via spiked recovery experiments .

Advanced Research Questions

Q. How should researchers design experiments to assess the environmental fate of 1,4-Oxazocane while addressing data gaps?

- Methodological Answer :

- Lifecycle Modeling : Integrate data on synthesis, use, and disposal to predict environmental partitioning (e.g., soil adsorption coefficients) .

- Microcosm Studies : Simulate environmental conditions (e.g., aerobic/anaerobic degradation) to measure half-lives and metabolite formation .

- Sensitivity Analysis : Identify critical parameters (e.g., hydrolysis rates) requiring empirical validation to reduce model uncertainty .

Q. What methodologies are effective in resolving contradictions between experimental and computational data for 1,4-Oxazocane’s reactivity?

- Methodological Answer :

- Triangulation : Compare results from multiple methods (e.g., DFT calculations, kinetic experiments) to identify systematic biases .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets) or experimental conditions (e.g., temperature fluctuations) .

- Benchmarking : Validate models against high-quality datasets (e.g., crystallographic data for bond angles) .

Q. How can multivariate analysis improve the optimization of 1,4-Oxazocane synthesis parameters?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., catalyst concentration, reaction time) .

- Response Surface Methodology (RSM) : Model yield as a function of temperature and solvent ratio to identify optimal conditions .

- Robustness Testing : Assess parameter tolerances (e.g., ±2°C) to ensure scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.